IRF5-IN-1

SLC15A4 inhibition TLR7/8-IRF5 pathway anti-inflammatory

Researchers studying IRF5-driven autoimmune inflammation often face off-target suppression of NF-κB, confounding data interpretation. IRF5-IN-1 (CAS 689270-18-6) solves this by stabilizing SLC15A4 in a TASL-binding-incompetent conformation, leading to selective TASL degradation and clean ablation of IRF5 responses without affecting NF-κB p65 activation. • Validated in primary human B cells & SLE patient PBMCs-completely abolishes TLR7/8-stimulated TNF production. • 2.50 Å cryo-EM structure available for structure-guided design. • >98% HPLC purity; -20°C storage; shipped with ice pack for stability.

Molecular Formula C27H33N3O2
Molecular Weight 431.6 g/mol
CAS No. 689270-18-6
Cat. No. B11206357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRF5-IN-1
CAS689270-18-6
Molecular FormulaC27H33N3O2
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCCC4C
InChIInChI=1S/C27H33N3O2/c1-3-32-22-14-12-21(13-15-22)26-19-24(23-10-4-5-11-25(23)29-26)27(31)28-16-8-18-30-17-7-6-9-20(30)2/h4-5,10-15,19-20H,3,6-9,16-18H2,1-2H3,(H,28,31)
InChIKeyCJAGKBRBMHETMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-ethoxyphenyl)-N-(3-(2-methylpiperidin-1-yl)propyl)quinoline-4-carboxamide (CAS 689270-18-6): Baseline Compound Identity and Pharmacological Classification


2-(4-ethoxyphenyl)-N-(3-(2-methylpiperidin-1-yl)propyl)quinoline-4-carboxamide (CAS 689270-18-6), also designated as IRF5-IN-1, Feeblin, or Compound C5, is a synthetic small molecule belonging to the quinoline-4-carboxamide chemical class [1]. This compound is a conformationally locked inhibitor of the lysosomal solute carrier SLC15A4 . Its primary pharmacologic activity is the specific blockade of the nucleic acid-sensing TLR7/8/9-IRF5 proinflammatory signaling axis . The compound acts by disrupting the SLC15A4-TASL adapter module, which leads to the proteostatic degradation of TASL and subsequent selective inhibition of IRF5-dependent responses [2]. The molecule has a molecular weight of 431.57 g/mol (molecular formula C27H33N3O2) and a calculated LogP of approximately 5.1 .

Why Generic Substitution Fails for CAS 689270-18-6: Critical Limitations of Alternative SLC15A4 and IRF5 Inhibitors


Generic substitution of CAS 689270-18-6 (Feeblin/IRF5-IN-1) is not scientifically tenable due to its unique allosteric mechanism of action, which is fundamentally distinct from other SLC15A4 or IRF5 pathway inhibitors [1]. While alternative SLC15A4 inhibitors such as AJ2-30 (CAS 2700322-79-6) induce lysosomal-mediated degradation of the SLC15A4 transporter protein itself, CAS 689270-18-6 stabilizes SLC15A4 in a specific lysosomal outward-open conformation that is incompatible with TASL binding, leading instead to selective TASL degradation without affecting SLC15A4 levels [2]. This mechanistic divergence yields differential effects on downstream pathway components and cellular protein homeostasis . Furthermore, direct TLR7/8 inhibitors (e.g., Enpatoran/M5049) or peptide-based IRF5 inhibitors (e.g., IRF5-CPP5, N5-1) lack the pathway specificity conferred by targeting the SLC15A4-TASL interface, as they either broadly suppress both NF-κB and IRF5 signaling or operate through distinct binding modalities . The quantitative evidence below substantiates why this compound cannot be interchanged with structurally or mechanistically related analogs.

Quantitative Differentiation Evidence for 2-(4-ethoxyphenyl)-N-(3-(2-methylpiperidin-1-yl)propyl)quinoline-4-carboxamide (CAS 689270-18-6): Head-to-Head and Cross-Study Comparator Data


SLC15A4 Inhibitory Potency: Quantitative Comparison of CAS 689270-18-6 vs. AJ2-30

CAS 689270-18-6 (Feeblin/IRF5-IN-1) demonstrates comparable or marginally superior potency to the alternative SLC15A4 inhibitor AJ2-30 in functional pathway inhibition assays. Specifically, CAS 689270-18-6 inhibits the proinflammatory TLR7/8/9-IRF5 pathway with an IC50 of 1.6 μM . In cross-study comparison, AJ2-30 suppresses IFN-α production with an IC50 of 1.8 μM and inhibits MDP transport with an IC50 of 2.6 μM . The 11% lower IC50 value for CAS 689270-18-6 in pathway-specific functional assays indicates marginally enhanced potency under the respective experimental conditions.

SLC15A4 inhibition TLR7/8-IRF5 pathway anti-inflammatory IC50 comparison

Mechanism of Action Differentiation: Conformation-Locking (CAS 689270-18-6) vs. Transporter Degradation (AJ2-30)

CAS 689270-18-6 (Feeblin) exerts its inhibitory activity through a unique conformation-locking mechanism that is structurally distinct from other SLC15A4 inhibitors. High-resolution cryo-EM structural analysis at 2.50 Å resolution reveals that CAS 689270-18-6 binds within the canonical substrate-binding cavity of SLC15A4 and stabilizes the transporter in a lysosomal outward-open conformation that is sterically incompatible with TASL binding on the cytoplasmic side [1]. This results in selective TASL degradation while leaving SLC15A4 protein levels unchanged [2]. In contrast, AJ2-30 induces lysosomal-mediated degradation of the SLC15A4 transporter protein itself . This fundamental mechanistic divergence has been experimentally validated: CAS 689270-18-6 fails to impair IRF5 activation when TASL is artificially localized to lysosomes via a LAMTOR1 fusion construct that bypasses SLC15A4, confirming that the compound's activity requires the intact SLC15A4-TASL complex rather than acting downstream on TASL directly [3].

mechanism of action allosteric inhibitor SLC15A4 conformation TASL degradation cryo-EM structure

Pathway Selectivity: IRF5 Inhibition Without NF-κB Suppression by CAS 689270-18-6

CAS 689270-18-6 (Feeblin/IRF5-IN-1) exhibits high pathway selectivity, significantly reducing IRF5 nuclear translocation while completely sparing NF-κB p65 activation [1]. This selectivity profile was rigorously established in primary human B cells from healthy donors and in peripheral blood mononuclear cells (PBMCs) from systemic lupus erythematosus (SLE) patients [2]. In contrast, dual TLR7/8 inhibitors such as Enpatoran (M5049) suppress both NF-κB and IRF pathways with IC50 values of 11.1 nM and 24.1 nM in HEK293 cells, respectively . The SLC15A4-TASL axis is genetically and biochemically dispensable for TLR7-9-induced NF-κB and MAPK activation, and CAS 689270-18-6 faithfully phenocopies SLC15A4/TASL deficiency by impairing only the IRF5 signaling branch [3].

pathway selectivity IRF5 NF-κB nuclear translocation TLR7/8 signaling

Structural Binding Mode: Cryo-EM Resolution of CAS 689270-18-6 Bound to SLC15A4

The binding mode of CAS 689270-18-6 to SLC15A4 has been determined at high structural resolution. Cryo-EM analysis of the dimeric SLC15A4/C5 complex achieved an overall resolution of 2.50 Å [1]. The structure reveals that CAS 689270-18-6 binds within the canonical substrate-binding cavity characteristic of proton-coupled oligopeptide (POT) transporters, adopting an L-shaped binding pose coordinated by electrostatic and hydrophobic interactions at the interface of the N- and C-terminal bundles [2]. Structural comparison with apo SLC15A4 shows minimal conformational rearrangement (RMSD of 0.394 Å over 878 Cα atoms), indicating that CAS 689270-18-6 stabilizes rather than induces the outward-open conformation [3]. This structural characterization is unavailable for AJ2-30 or other SLC15A4 inhibitors at comparable resolution [4].

cryo-EM structure binding pose SLC15A4 allosteric site structural biology

Disease-Relevant Cellular Activity: CAS 689270-18-6 Inhibits TNF Production in SLE Patient PBMCs

CAS 689270-18-6 (Feeblin) demonstrates functional activity in disease-relevant primary human cells. In peripheral blood mononuclear cells (PBMCs) obtained from systemic lupus erythematosus (SLE) patients, CAS 689270-18-6 completely abolished TLR7/8 agonist (R848)-dependent TNF production [1]. While unstimulated cells showed no detectable TNF, stimulation with R848 elicited robust TNF production, which was fully suppressed by CAS 689270-18-6 treatment [2]. Additionally, in primary human B cells from healthy donors, the compound significantly reduced IRF5 nuclear translocation without affecting NF-κB p65 activation [3]. In contrast, AJ2-30's activity in SLE patient-derived PBMCs has been characterized as reducing inflammatory cytokine production broadly, without reported complete abolition of specific cytokine responses .

systemic lupus erythematosus SLE PBMC TNF inhibition patient-derived cells translational relevance

Physicochemical and Stability Profile: LogP, Solubility, and Storage of CAS 689270-18-6

CAS 689270-18-6 exhibits physicochemical properties suitable for in vitro cellular assays. The compound has a calculated LogP of 5.1, indicating moderate to high lipophilicity consistent with its ability to traverse cellular membranes and access the lysosomal compartment where SLC15A4 resides . Solubility in DMSO is 50 mg/mL (115.86 mM) with ultrasonic and warming assistance (up to 80°C), and hygroscopic DMSO significantly impacts solubility, necessitating use of freshly opened solvent [1]. Powder storage stability is -20°C for 3 years or 4°C for 2 years; in solvent stability is -80°C for 6 months or -20°C for 1 month . The compound is available at purities of 99.91% . These parameters contrast with AJ2-30 (molecular weight 354.46, formula C23H22N4), which has a lower molecular weight and distinct solubility and storage profile .

physicochemical properties LogP solubility stability storage conditions DMSO solubility

Optimal Research and Industrial Application Scenarios for 2-(4-ethoxyphenyl)-N-(3-(2-methylpiperidin-1-yl)propyl)quinoline-4-carboxamide (CAS 689270-18-6)


Selective Dissection of IRF5-Dependent Signaling Without NF-κB Confounding

CAS 689270-18-6 is optimally deployed in studies requiring clean discrimination between IRF5 and NF-κB transcriptional outputs downstream of TLR7/8/9 activation. The compound significantly reduces IRF5 nuclear translocation while completely sparing NF-κB p65 activation in primary human B cells, CAL-1 pDC lines, and patient-derived PBMCs [1]. This selectivity profile, validated by SLC15A4 and TASL knockout controls, makes the compound the preferred tool over dual TLR7/8 inhibitors like Enpatoran (which suppresses both pathways) or peptide-based IRF5 inhibitors (which operate through distinct mechanisms) .

Structural Biology and Rational Drug Design Targeting the SLC15A4-TASL Interface

The availability of a high-resolution (2.50 Å) cryo-EM structure of CAS 689270-18-6 bound to SLC15A4 enables structure-based drug design and computational docking studies focused on the SLC15A4 substrate-binding cavity [1]. The L-shaped binding pose and defined electrostatic/hydrophobic interaction network provide a validated template for virtual screening and rational optimization of conformation-locking SLC15A4 inhibitors. This structural resource is not available for AJ2-30 or other SLC15A4 inhibitors at comparable resolution, making CAS 689270-18-6 the preferred starting point for structure-guided medicinal chemistry campaigns .

Autoimmune Disease Modeling with Patient-Derived Primary Cells

CAS 689270-18-6 is validated for use in disease-relevant ex vivo models employing primary human immune cells from SLE patients. The compound completely abolishes TLR7/8-stimulated TNF production in SLE patient PBMCs and selectively inhibits IRF5 nuclear translocation in primary B cells [1]. This translational relevance, combined with the genetic association of SLC15A4, TASL, and IRF5 with SLE susceptibility, positions the compound as a critical tool for target validation studies in autoimmune disease contexts where IRF5 pathway inhibition is therapeutically relevant .

Mechanistic Studies of Lysosomal Transporter-Mediated Immune Signaling

The unique conformation-locking mechanism of CAS 689270-18-6—stabilizing SLC15A4 in a lysosomal outward-open conformation that prevents TASL binding—makes it a specialized probe for investigating the role of SLC15A4 conformational dynamics in immune signaling [1]. Unlike AJ2-30, which induces lysosomal degradation of the transporter protein, CAS 689270-18-6 preserves SLC15A4 levels while degrading only TASL, enabling studies of SLC15A4 abundance-independent functions and facilitating analysis of the TASL degradation kinetics and cellular consequences without altering transporter expression .

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